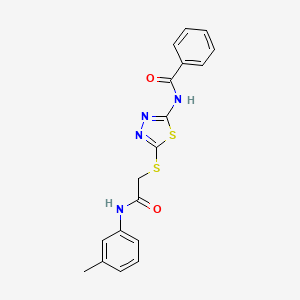![molecular formula C22H27N5O2S B2458716 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896311-38-9](/img/structure/B2458716.png)
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O2S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A variety of 1,2,4-triazole derivatives, including compounds structurally similar to 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, have been synthesized and characterized, highlighting the significance of 1,2,4-triazole ring systems in pharmaceutical research. These compounds are recognized for their broad pharmaceutical activities, including antimicrobial and antitumor effects, thanks to their versatile biological properties (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of triazole derivatives, analogous to the compound , have been thoroughly investigated. These studies have shown that such derivatives can serve as effective agents against a range of microbial pathogens and cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents. Notably, some synthesized derivatives demonstrated significant inhibitory effects on various cell lines, comparing favorably with established treatments like doxorubicin, underlining the potential of 1,2,4-triazole-based compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).
Insecticidal Applications
Research into the insecticidal properties of novel heterocycles incorporating a thiadiazole moiety, similar in structure to the compound under discussion, has been conducted. These studies revealed that certain synthesized compounds exhibit significant insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This opens up potential applications in agricultural pest management, highlighting the versatile utility of triazole derivatives in both pharmaceutical and agricultural sectors (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antioxidant Properties
The antioxidant activity of compounds structurally related to 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has been evaluated, demonstrating significant potential. These studies contribute to the understanding of how triazole derivatives can be utilized in combating oxidative stress, a key factor in various chronic diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
PI3K Inhibition for Cancer Therapy
Modifications of triazole-containing compounds, akin to the chemical in focus, have shown remarkable anticancer effects, primarily through the inhibition of PI3Ks, a critical pathway in cancer progression. These findings underscore the potential of such compounds in developing more effective cancer therapies with reduced toxicity (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Mécanisme D'action
Target of Action
The compound’s primary targets appear to be the Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway .
Mode of Action
The compound interacts with its targets, DHFR and Enoyl ACP Reductase, leading to their inhibition . This interaction likely involves the formation of binding interactions with the active sites of these enzymes . The inhibition of these enzymes disrupts their respective biochemical pathways, leading to the observed biological effects .
Biochemical Pathways
The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, affecting nucleic acid synthesis. The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway . These disruptions can lead to a variety of downstream effects, including the suppression of cell growth .
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects are likely a result of the compound’s inhibition of DHFR and Enoyl ACP Reductase, disrupting nucleic acid and fatty acid synthesis respectively .
Propriétés
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-2-29-19-12-10-18(11-13-19)23-20(28)16-30-22-25-24-21(17-8-4-3-5-9-17)27(22)26-14-6-7-15-26/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGWTSNRXWJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)
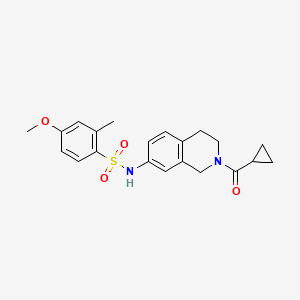
![cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458635.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2458644.png)
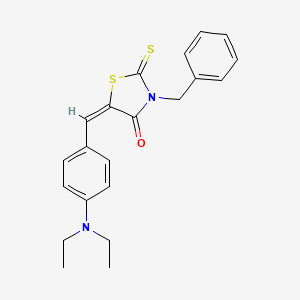

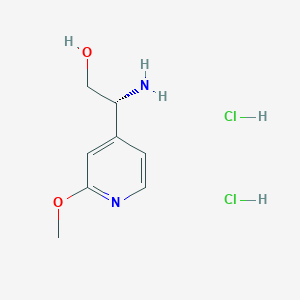
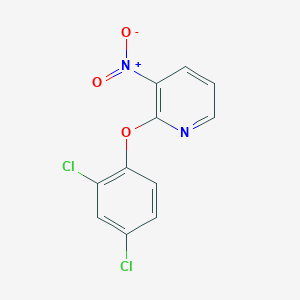
![(E)-2-(4-chlorobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2458650.png)
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride](/img/structure/B2458654.png)
